3,5-Dibromo-3a,7a-dihydro-1H-indazole

Description

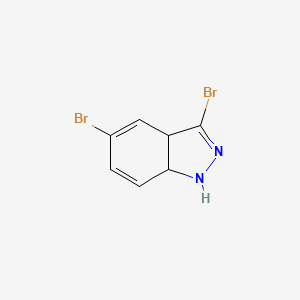

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-3a,7a-dihydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3,5-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJQPTLKDVGGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1NN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Methodologies for 3,5 Dibromo 3a,7a Dihydro 1h Indazole and Analogous Systems

Advanced Spectroscopic Techniques in Definitive Structural Determination

Modern spectroscopic methods are essential for the unambiguous characterization of novel chemical entities. For substituted dihydro-indazoles, these techniques provide a complete picture of the atomic arrangement and electronic structure, which is fundamental to understanding their chemical properties.

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. nih.govcopernicus.org By analyzing the magnetic properties of atomic nuclei, NMR can map out the precise arrangement of atoms within a molecule, reveal the connectivity between them, and provide information on the molecule's dynamic behavior in solution. copernicus.org For complex bicyclic systems like 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete and unambiguous assignment of its configuration and predominant conformation. nih.govcopernicus.org

Proton NMR (¹H NMR) is a fundamental technique that provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum displays signals (resonances) corresponding to each unique proton or group of equivalent protons. Key information derived from a ¹H NMR spectrum includes:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. ucl.ac.uk Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm value (downfield). ucl.ac.uk For indazole analogs, protons on the aromatic ring typically resonate between 7.0 and 8.5 ppm, while protons on saturated carbons, such as those expected in a dihydro-indazole system, would appear significantly further upfield.

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Coupling (J-coupling): This phenomenon causes signals to split into multiplets (e.g., doublets, triplets), revealing information about adjacent, non-equivalent protons. The magnitude of the coupling constant (J, measured in Hz) can help determine the dihedral angle between coupled protons, which is crucial for conformational analysis. nih.gov

While specific data for this compound is unavailable, the following table presents representative ¹H NMR data for the analogous aromatic compound, 1H-Indazole, to illustrate the principles of signal assignment. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H3 | 8.10 | s (singlet) | - |

| H4 | 7.78 | d (doublet) | 8.1 |

| H5 | 7.13 | t (triplet) | 7.5 |

| H6 | 7.36 | t (triplet) | 7.7 |

| H7 | 7.58 | d (doublet) | 8.5 |

| N1-H | 13.1 | br s (broad singlet) | - |

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically produces a single peak in the spectrum, allowing for a direct count of non-equivalent carbons. The chemical shift of a ¹³C signal is highly sensitive to its electronic environment and hybridization state. nih.gov Aromatic and double-bond carbons in indazole systems typically resonate in the 110-150 ppm range, while saturated (sp³) carbons, as would be present in the dihydro- portion of the target molecule, appear at much higher fields (lower ppm values). mdpi.com

The table below shows representative ¹³C NMR data for an analogous compound, 3-Ethoxycarbonyl-1H-indazole, demonstrating the typical chemical shift ranges for carbons in an indazole ring system. wiley-vch.de

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C3 | 135.20 |

| C3a | 122.83 |

| C4 | 122.16 |

| C5 | 121.04 |

| C6 | 126.64 |

| C7 | 111.09 |

| C7a | 140.93 |

| C=O | 162.33 |

| CH₂ | 60.28 |

| CH₃ | 14.27 |

Nitrogen-15 NMR is a highly specialized yet powerful technique for probing the environment of nitrogen atoms within a molecule. For heterocyclic compounds like indazoles, ¹⁵N NMR is particularly valuable for studying tautomerism. researchgate.net Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole, and the ¹⁵N chemical shifts of the two nitrogen atoms are markedly different in each form, allowing for unambiguous identification of the dominant tautomer in solution. nih.gov The chemical shifts are also sensitive to protonation, solvent effects, and substitution on the ring. researchgate.netnih.gov Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these spectra are often acquired using indirect detection methods like the HMBC experiment, which correlates protons to nearby nitrogen atoms. researchgate.net

For complex structures where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are essential for establishing atomic connectivity. openpubglobal.com

COSY (Correlation Spectroscopy): This is a homonuclear experiment that maps correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled, allowing for the tracing of entire proton networks within a molecule. youtube.com This is fundamental for assigning protons in the dihydro- and bromo-substituted rings of the target compound.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that identify which protons are directly attached to which carbon atoms (¹JCH coupling). sdsu.edu The spectrum displays a ¹H spectrum on one axis and a ¹³C spectrum on the other, with cross-peaks indicating a direct one-bond connection. youtube.com This technique is invaluable for definitively assigning the signals in both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is critical for piecing together the molecular skeleton by connecting spin systems that are separated by quaternary carbons or heteroatoms. sdsu.edu For example, it can show correlations from a proton to the carbon atoms two and three bonds away, providing the key information needed to assemble the complete structure of a complex molecule like this compound. ipb.pt

While the aforementioned techniques analyze molecules in solution, solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This is important because the conformation and intermolecular interactions (such as hydrogen bonding) of a molecule in a crystal lattice can differ significantly from its state in solution. nih.gov For indazole derivatives, ssNMR can be used to study polymorphism (the existence of different crystal forms) and to characterize the precise nature of hydrogen bonding networks, which can influence the physical properties of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Theoretical Calculations of NMR Chemical Shifts (e.g., GIAO) for Spectral Assignment and Tautomeric Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. However, the complexity of spectra for molecules like this compound, which may exist in different tautomeric forms, can present significant challenges in spectral assignment. Theoretical calculations of NMR chemical shifts provide a powerful tool to complement experimental data, aiding in the unambiguous assignment of signals and validation of proposed structures. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors. uncw.edunih.govmdpi.com This method, often used in conjunction with Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govnih.gov The process involves optimizing the molecular geometry of the proposed structure (and any potential tautomers) and then calculating the NMR shielding constants for each nucleus. mdpi.com These calculated values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental chemical shifts. researchgate.net

For heterocyclic systems, GIAO calculations have proven invaluable for distinguishing between regioisomers and tautomers, a task that can be difficult to achieve solely through experimental 2D NMR techniques. researchgate.netdntb.gov.ua By comparing the calculated spectra for all possible forms of this compound with the experimental NMR data, the predominant tautomer in a given solvent can be identified. The agreement between theoretical and experimental values serves as a strong validation of the structural assignment. researchgate.netrsc.org

Table 1: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts for an Analogous Heterocyclic System This table presents hypothetical data to illustrate the application of the GIAO method.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Tautomer A) | Calculated δ (ppm) (Tautomer B) |

|---|---|---|---|

| C3 | 145.2 | 145.8 | 155.3 |

| C3a | 55.8 | 56.1 | 62.5 |

| C4 | 128.9 | 129.2 | 128.8 |

| C5 | 115.6 | 116.0 | 115.9 |

| C6 | 130.1 | 130.5 | 130.4 |

| C7 | 125.4 | 125.9 | 121.1 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₇H₆Br₂N₂), HRMS can unequivocally confirm its molecular formula. The presence of two bromine atoms creates a characteristic isotopic pattern (¹⁹Br₂:¹⁹Br⁸¹Br:⁸¹Br₂) with an approximate intensity ratio of 1:2:1, which serves as a distinctive signature in the mass spectrum, further corroborating the compound's identity. scielo.org.zanih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. frontiersin.org In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. frontiersin.orgnih.gov Studying the ESI-MS behavior of this compound provides information on its propensity to be protonated or deprotonated, which is related to its acidity/basicity. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation. The resulting fragmentation patterns offer valuable clues about the molecule's structural connectivity. nih.govmdpi.com For halogenated compounds, common fragmentation pathways include the loss of halogen atoms or hydrogen halides, as well as cleavages within the heterocyclic ring structure. researchgate.netyoutube.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. jsscacs.edu.in It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. jsscacs.edu.innumberanalytics.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of key functional groups.

Key expected vibrational modes include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the indazole ring.

C-H Stretching: Bands for sp² C-H (aromatic/vinylic) and sp³ C-H (aliphatic) bonds would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of C=N and C=C double bonds within the heterocyclic and fused ring system.

C-Br Stretching: The carbon-bromine bonds will exhibit stretching vibrations in the far-infrared region, typically between 500 and 680 cm⁻¹. mdpi.com The presence of these bands provides direct evidence of bromination.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=N / C=C | Stretch | 1500 - 1650 |

| C-N | Stretch | 1250 - 1350 |

X-ray Crystallography for Definitive Three-Dimensional Structure, Absolute Stereochemistry, and Solid-State Conformation

While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule. jyu.fimdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and constitution of this compound. mdpi.com

For this specific molecule, X-ray analysis would definitively establish:

The relative stereochemistry at the chiral centers C3a and C7a, confirming the cis or trans fusion of the bicyclic system.

The solid-state conformation of the dihydro-indazole ring, revealing whether it adopts an envelope, twist, or other conformation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group, which govern the crystal packing. jyu.fi

The successful growth of a single crystal suitable for X-ray diffraction would provide the ultimate proof of the molecular structure, resolving any ambiguities that might remain from spectroscopic analysis alone. researchgate.netconsensus.app

Elemental Analysis for Empirical Formula Validation in Synthesized Compounds

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. nih.gov For this compound (C₇H₆Br₂N₂), the theoretical elemental composition would be calculated as follows:

Molecular Weight: 293.95 g/mol

Carbon (C): (7 * 12.01 / 293.95) * 100% = 28.60%

Hydrogen (H): (6 * 1.01 / 293.95) * 100% = 2.06%

Bromine (Br): (2 * 79.90 / 293.95) * 100% = 54.36%

Nitrogen (N): (2 * 14.01 / 293.95) * 100% = 9.53%

Obtaining experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages provides strong evidence for the purity of the sample and validates the proposed empirical and molecular formula. researchgate.net

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable tools in the synthesis and characterization of indazole derivatives, including halogenated analogs like this compound. These methods are routinely employed to monitor the progress of chemical reactions, assess the purity of the resulting products, and isolate the target compounds from reaction mixtures. researchgate.net Among the various chromatographic techniques, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, and low cost, making it a ubiquitous method in synthetic chemistry research for the qualitative analysis of indazole compounds. nih.govresearchgate.net

Thin Layer Chromatography is fundamentally a solid-liquid partitioning technique where the separation of components in a mixture is achieved based on their differential distribution between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). wisc.edu For brominated indazole derivatives, silica gel is a commonly used stationary phase due to its polarity. nih.gov The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the eluent is adjusted to control the movement of the compounds up the TLC plate. ualberta.calibretexts.org

In the context of this compound and its analogs, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is frequently used. nih.govnih.gov The ratio of these solvents is optimized experimentally to achieve a good separation, which is typically indicated by the retention factor (Rf) values of the spots on the developed TLC plate. The Rf value is a measure of the distance traveled by a compound relative to the distance traveled by the solvent front. libretexts.org For effective analysis and subsequent preparative separation, Rf values are ideally sought in the range of 0.3 to 0.7. ualberta.ca

The visualization of the separated compounds on a TLC plate is often achieved using non-destructive methods like UV light, especially for compounds that contain chromophores, which is common for indazole derivatives. libretexts.org Alternatively, chemical staining agents can be used.

For the isolation of larger quantities of purified this compound and related compounds, column chromatography is the standard method. This technique operates on the same principles as TLC but on a preparative scale. nih.govnih.gov The solvent system developed and optimized using TLC is often directly applicable to column chromatography. The reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and the chosen eluent is passed through the column to separate the components. nih.govresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

While specific chromatographic data for this compound is not extensively documented in publicly available literature, the general procedures for analogous brominated indazole systems provide a strong framework for its purification and analysis. The following tables summarize typical solvent systems and observed Rf values for various brominated indazole derivatives, which can serve as a guide for developing methods for this compound.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value |

|---|---|---|---|

| 5-Bromo-1H-indazole-3-carboxaldehyde | Silica Gel | Petroleum Ether/EtOAc (8:2) | Not Specified |

| 6-Bromo-1H-indazole-3-carboxaldehyde | Silica Gel | Petroleum Ether/EtOAc (8:2) | 0.43 |

| 1H-indazole-3-carboxaldehyde | Silica Gel | Petroleum Ether/EtOAc (8:2) | 0.37 |

| Compound Type | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|

| 3-Carboxamide indazole derivatives | Silica Gel | Ethyl Acetate/Hexane (1:3) |

| 1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylates | Silica Gel | Hexanes/EtOAc (4:1) |

Reactivity and Chemical Transformations of 3,5 Dibromo 3a,7a Dihydro 1h Indazole

Tautomerism and Isomerism in Dihydro-1H-indazoles

Tautomerism is a critical aspect of indazole chemistry, influencing the molecule's physical properties, reactivity, and biological interactions. In the context of the dihydroindazole scaffold, both annular tautomerism and stereoisomerism are significant considerations.

Indazole and its derivatives typically exist as a mixture of two annular tautomers: the 1H- and 2H-forms. researchgate.net This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. scienceinfo.com

1H-Indazole (Benzenoid form): This tautomer is generally the more thermodynamically stable and predominant form in unsubstituted indazole. researchgate.netrsc.org Computational studies, such as MP2/6-31G** calculations, indicate that the 1H-indazole is more stable than the 2H-indazole by approximately 3.6 to 4.1 kcal/mol. rsc.orgresearchgate.net

2H-Indazole (Quinoid form): This tautomer is less stable due to its quinoidal structure, which disrupts the aromaticity of the benzene (B151609) ring. researchgate.net

The interconversion between these tautomers occurs via proton exchange mechanisms, which can be facilitated by catalysts.

Acid-Catalyzed Mechanism: Involves protonation of the pyrazole ring, followed by the formation of a delocalized cation and subsequent deprotonation at the alternate nitrogen atom. scienceinfo.com

Base-Catalyzed Mechanism: Involves deprotonation to form a delocalized anion, followed by protonation at the other nitrogen position. scienceinfo.com

In the excited state, the relative stability can be reversed, with the 2H-indazole form becoming more stable, which can lead to photochemical tautomerization. nih.gov

For 3,5-Dibromo-3a,7a-dihydro-1H-indazole, the typical tautomeric equilibrium observed in aromatic indazoles is significantly altered.

Effect of Dihydrogenation: The presence of the sp³-hybridized carbons at positions 3a and 7a means the six-membered ring is not aromatic. This eliminates the inherent stability advantage of the "benzenoid" 1H-form over a "quinoid" 2H-form that exists in aromatic indazoles. Consequently, the energy difference between the 1H and 2H tautomers in this dihydro-scaffold is expected to be smaller than in aromatic indazoles, potentially leading to a more balanced equilibrium or even a preference for the 2H-form depending on other factors.

Effect of Bromine Substituents: Bromine atoms are electron-withdrawing through induction. The presence of bromine at C3 and C5 will influence the electron density distribution in the pyrazole and the adjacent diene system. Theoretical studies on substituted aromatic indazoles have shown that electron-withdrawing groups, such as a nitro group at the 3-position, can decrease the energy difference between the tautomers, although the 1H-form often remains more stable. researchgate.net A similar electronic influence from the bromine atoms is expected in the dihydroindazole system, further modulating the tautomeric preference.

The interplay of these effects makes the tautomeric landscape of this compound complex and highly sensitive to its environment.

Chemical Reactivity of Bromine Substituents (e.g., in Cross-Coupling Reactions)

The two bromine atoms on the this compound scaffold are key handles for synthetic modification. Aryl and vinyl halides are common substrates in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed reactions are particularly prominent for functionalizing bromoindazoles. nih.govnih.gov The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a versatile and widely used example. nih.govmdpi.com The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the bromo-substituents on the dihydroindazole core suitable for such transformations. mdpi.com

It is anticipated that the bromine at the 5-position, being attached to an sp² carbon of the diene system, would readily participate in cross-coupling reactions. The bromine at the 3-position is attached to the pyrazole ring and should also be reactive, analogous to other 3-bromoindazoles. nih.gov These reactions provide a direct route to introduce a wide variety of aryl and heteroaryl substituents, enabling the synthesis of diverse derivatives.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂, Base (e.g., K₂CO₃) | 7-Bromo-1H-indazole | 7-Aryl-1H-indazole | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂, Ligand (e.g., SPhos) | 5-Bromoindazole | 5-Arylindazole | acs.org |

| Sonogashira | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Bromide | Aryl-alkyne | mdpi.com |

Table 1: Examples of Cross-Coupling Reactions Applicable to Bromoindazole Scaffolds.

Reactivity at the Dihydrogenated Positions (3a, 7a) and Aromatic Core

The unique structure of the 3a,7a-dihydroindazole core presents distinct reactive sites beyond the bromine substituents.

Dihydrogenated Positions (3a, 7a): These sp³-hybridized bridgehead carbons and their associated C-H bonds are generally less reactive than the π-system of the molecule. However, the inherent strain in the bicyclic system could make the C3a-C7a bond susceptible to cleavage under thermal or photochemical conditions, potentially leading to ring-opening reactions. Syntheses of related [3a,7a]-dihydroindoles have shown these scaffolds can be formed via tandem cyclopropanation/sigmatropic rearrangement reactions, highlighting the dynamic nature of this bicyclic core. nih.gov

Aromatic Core (Pyrazole Ring): The pyrazole ring is the aromatic component of the molecule. It can undergo electrophilic substitution, although the reaction's regioselectivity would be strongly influenced by the bromine atoms and the dihydro-fused ring. chemicalbook.com Additionally, the C=N and C=C bonds within the pyrazole ring could be targets for cycloaddition or reduction reactions. The N-H bond of the pyrazole is a primary site for reactions like alkylation and acylation.

Functional Group Interconversions and Derivatization Strategies on the Dihydroindazole Scaffold

The dihydroindazole scaffold can be derivatized through several strategies targeting its key functional groups.

N-Alkylation/N-Acylation: The most common derivatization of NH-indazoles is substitution at the nitrogen atoms. Direct alkylation often yields a mixture of N-1 and N-2 isomers. nih.gov The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. nih.gov Thermodynamic control, often achieved through equilibration, typically favors the more stable N-1 substituted product. nih.govd-nb.info

Modification via Cross-Coupling: As discussed in section 4.2, the bromine atoms at C3 and C5 are prime sites for introducing molecular diversity using palladium-catalyzed cross-coupling reactions.

Modification of the Diene System: The conjugated double bonds in the six-membered ring could potentially undergo cycloaddition reactions, such as the Diels-Alder reaction, or selective reduction.

Influence of Reaction Medium (e.g., Acidity, Polarity) on Reactivity and Regioselectivity

The reaction medium plays a pivotal role in directing the outcomes of reactions involving indazole systems.

Acidity/Basicity: The acidity or basicity of the medium is crucial. In acidic conditions, the indazole nitrogen is protonated, altering its nucleophilicity. For instance, the reaction of indazoles with formaldehyde in aqueous HCl proceeds via the neutral indazole attacking the protonated formaldehyde. nih.govacs.org The choice of base in N-alkylation reactions is a key determinant of regioselectivity. Strong, non-coordinating bases may favor one isomer, while different outcomes can be observed with bases like carbonates. nih.govresearchgate.net

Solvent Polarity: The polarity of the solvent can significantly influence tautomeric equilibrium. In some substituted indazoles, less polar solvents like CDCl₃ can stabilize the 2H-tautomer, especially if intramolecular hydrogen bonding is possible, whereas polar aprotic solvents like DMSO often favor the 1H-tautomer. researchgate.netbgu.ac.il Solvent choice also impacts the regioselectivity of N-alkylation. For example, while NaH in THF has been shown to be selective for N-1 alkylation in certain indazoles, solvent-dependent regioselectivity has been observed with other base/solvent combinations. nih.govnih.gov In some cases, relatively non-polar solvents like dioxane have provided superior yields and selectivity for N-1 substitution at elevated temperatures, possibly due to increased solubility of reagents. researchgate.net

| Condition | Effect on Indazole Chemistry | Example | Reference |

| Solvent Polarity | Influences 1H/2H tautomeric equilibrium | 2H-tautomer can be stabilized in less polar solvents (e.g., CDCl₃) via H-bonding. | bgu.ac.il |

| Solvent Choice | Affects N-alkylation regioselectivity | N-alkylation in dioxane at 90°C gave 96% yield of the N-1 product for a model indazole. | researchgate.net |

| Acidity | Alters reactivity of the indazole and reagents | Reaction with formaldehyde in aq. HCl involves protonated formaldehyde. | nih.govacs.org |

| Base Choice | Determines N-1 vs. N-2 alkylation ratio | NaH in THF favors N-1 alkylation for many substituted indazoles. | nih.gov |

Table 2: Influence of Reaction Medium on Indazole Reactivity and Regioselectivity.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the chemical compound This compound are not presently available. The level of specific data required to populate the requested article outline—including quantum chemical calculations, reaction mechanism elucidations, and molecular dynamics simulations for this exact molecule—does not appear in published research.

While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to investigate related indazole and dihydroindazole systems, the findings from those studies cannot be directly extrapolated to provide scientifically accurate information for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the foundational research data. An article created without this specific information would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations of 3,5 Dibromo 3a,7a Dihydro 1h Indazole

Computational Prediction of Spectroscopic Properties (e.g., NMR Shieldings and Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 3,5-Dibromo-3a,7a-dihydro-1H-indazole, offering insights that complement experimental data. While specific computational studies focused solely on this compound are not extensively detailed in the available literature, the methodologies for such predictions are well-established and have been applied to various analogous indazole derivatives. These studies typically employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to simulate molecular structure and behavior. researchgate.net

The process begins with the geometric optimization of the molecule's structure to find its most stable conformation. Using methods like DFT with specific basis sets (e.g., B3LYP/6-31G(d,p)), researchers can calculate key structural parameters. researchgate.net Following optimization, the same theoretical level can be used to compute vibrational frequencies. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov For instance, a theoretical study on 3,5-dibromo-1,2,4-trithia-3,5-diborolane successfully assigned all normal modes to motions like B-S stretching, B-Br stretching, and S-S stretching, demonstrating the detailed analysis possible through these computational approaches. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) shieldings can be predicted. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT frameworks to calculate the isotropic shielding constants for atoms like ¹H and ¹³C. These theoretical values can then be correlated with experimental chemical shifts to aid in the structural elucidation of the compound and its derivatives. Computational studies on other indazole derivatives, such as 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] propan-2-ol, have successfully used these methods to simulate chemical shifts. researchgate.net

The data generated from these calculations can be presented to compare theoretical predictions with experimental findings, as shown hypothetically for a related indazole derivative in the table below.

Table 1: Example of Predicted vs. Experimental Spectroscopic Data for an Indazole Derivative Note: This table is illustrative, based on methodologies applied to analogous compounds, as direct data for this compound was not found.

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | Calculated shifts for specific protons | Observed shifts from NMR spectrum |

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | Calculated shifts for specific carbons | Observed shifts from NMR spectrum |

| Vibrational Frequency (cm⁻¹) | DFT/B3LYP | Calculated frequency for C-N stretch | Observed peak from IR/Raman spectrum |

| Vibrational Frequency (cm⁻¹) | DFT/B3LYP | Calculated frequency for C-Br stretch | Observed peak from IR/Raman spectrum |

In Silico Design and Virtual Screening Approaches for Ligand Discovery

The indazole scaffold, including structures related to this compound, is a highly valued template in medicinal chemistry for the discovery of new ligands. researchgate.net In silico techniques, such as virtual screening and rational drug design, are pivotal in exploring the chemical space around this core to identify potential drug candidates for various biological targets. These computational methods accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov

One primary approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For example, in a study focused on designing novel histone deacetylase (HDAC) inhibitors, indazole derivatives were docked into the active site of the HDAC protein. nih.gov This process identified key interactions, such as those with amino acid residues ILE1122 and PRO1123, that are crucial for binding affinity. nih.gov The docking scores provide a quantitative estimate of this affinity; for instance, newly designed indazole compounds showed high docking scores of -9.3 kcal/mol, superior to an approved drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives targeting HDAC, QSAR models were built to predict the inhibitory activity (pIC50) based on molecular descriptors, helping to identify compounds with potentially superior efficacy. nih.gov

Virtual screening involves computationally evaluating large libraries of compounds to identify those likely to bind to a specific target. The indazole framework serves as a core structure for generating these libraries. Following screening, further in silico analysis is often performed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the most promising candidates. researchgate.netnih.gov This step helps to filter out compounds with poor pharmacokinetic profiles, ensuring that resources are focused on candidates with a higher likelihood of success in later developmental stages. researchgate.net Through these integrated in silico approaches, novel indazole derivatives have been designed and identified as potential inhibitors for targets like GSK-3β and as agonists for serotonin (B10506) receptors. researchgate.netnih.gov

Table 2: Docking Scores of Designed Indazole Derivatives Against Specific Protein Targets Note: This table presents data for various indazole derivatives from different research studies to illustrate the application of in silico methods.

| Compound Series | Protein Target | Top Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Designed Indazole Derivatives (e.g., P5) | Histone Deacetylase (HDAC) | -9.3 | nih.gov |

| Indazole Derivative (Compound 8a) | p38α MAP kinase | -8.8 | researchgate.net |

| Indazole Derivative (DCBIP) | Protein Target 1EOU | -6.89 | asianresassoc.org |

| Indazole Derivative (DCBIP) | Protein Target 5FDC | -7.45 | asianresassoc.org |

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information published on the chemical compound “this compound.”

Consequently, it is not possible to generate an article detailing the mechanistic aspects of its biological activity or its structure-activity relationship (SAR) studies as requested. The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings, which are not available for this particular compound.

Searches for this specific molecule did not yield any dedicated studies, synthetic procedures, or biological evaluations. While literature exists for various other indazole derivatives, including different brominated and dihydro-indazole compounds, the user's strict instructions to focus solely on “this compound” and to exclude information that falls outside this explicit scope prevents the inclusion of data from related but distinct chemical entities.

Therefore, the requested article cannot be produced while adhering to the specified constraints of scientific accuracy and singular focus on the intended subject.

Strictly Excluding Specific Diseases, Clinical Trial Data, Dosage, Safety, or Adverse Effects

Molecular Basis of Enzyme Inhibition by Indazole Scaffolds

Mechanisms of Protein Kinase Inhibition (e.g., JNK, CDK, ALK, ROS1, FGFRs, Tpl2)

No specific data is available for 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

Mechanisms of Modulating Cellular Proliferation Pathways at the Molecular Target Level

No specific data is available for this compound.

Nitric Oxide Synthase Isoform Inhibition Mechanisms

No specific data is available for this compound.

Ligand-Receptor Interactions and Receptor Modulation

Mechanisms of Glucocorticoid Receptor Antagonism

No specific data is available for this compound.

Melanocortin-1 Receptor (MCH-1) Antagonism Mechanisms

No specific data is available for this compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Mechanisms

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and in inflammatory processes. It is activated by a variety of stimuli, including heat, acidic conditions, and chemical ligands such as capsaicin, the pungent component of chili peppers. patsnap.com The activation of the TRPV1 channel leads to an influx of calcium and sodium ions, resulting in the depolarization of sensory neurons and the transmission of pain signals to the brain. patsnap.com

TRPV1 antagonists function by binding to the receptor and inhibiting its activation. This blockage prevents the receptor from responding to activating stimuli, thereby reducing pain signals and inflammatory responses. patsnap.com The mechanism of antagonism can be either competitive or non-competitive. Competitive antagonists bind to the same site on the TRPV1 receptor as its natural activators, preventing them from binding and initiating a response. patsnap.com In contrast, non-competitive antagonists bind to a different site on the receptor, inducing a conformational change that inhibits the receptor's activation. patsnap.com

While direct studies on the TRPV1 antagonism of this compound are not extensively available, research on related imidazole and indazole analogs provides insights into potential mechanisms. For instance, certain indazole derivatives have been investigated as TRPA1 antagonists, a related channel in the TRP family, suggesting that the indazole scaffold can interact with these ion channels. nih.govnih.gov The antagonism of the TRPV1 receptor by compounds with an indazole-like core is thought to involve blocking the ion channel pore, thereby preventing the influx of cations that leads to neuronal signaling.

Structure-Activity Relationship (SAR) Studies Related to Specific Molecular Targets and Binding Affinities

The biological activity of indazole derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies help to elucidate how different parts of the molecule contribute to its interaction with biological targets.

Impact of Substituent Effects at C3 and C5 on Target Affinity and Selectivity

The nature and position of substituents on the indazole ring are critical for determining the potency and selectivity of these compounds as inhibitors of various biological targets. While specific SAR data for this compound is limited, studies on other substituted indazoles and related heterocyclic compounds provide valuable insights.

For instance, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be crucial for activity. nih.gov This highlights the importance of the substitution pattern around the indazole core. In the context of antimicrobial activity, the presence of bromine atoms, such as those at the C3 and C5 positions, can significantly influence the compound's properties. Halogen atoms can affect the lipophilicity and electronic nature of the molecule, which in turn can impact cell permeability and target binding. Studies on other brominated heterocyclic compounds have shown that the position of the bromine substituent can dramatically alter antibacterial and antifungal activity.

The following table summarizes the impact of substituents on the activity of various indazole and imidazole derivatives from different studies, illustrating the general principles of SAR for this class of compounds.

| Compound Series | Substituent Position(s) | Observed Effect on Activity | Target |

| 4,5-biarylimidazoles | C4 and C5 | Biaryl substitutions were key for potent TRPV1 antagonism. | TRPV1 |

| Indazole-3-carboxamides | C3 | The specific regiochemistry of the amide linker at C3 was critical for CRAC channel inhibition. | CRAC Channel |

| 4-bromo-1H-indazoles | C4 | Bromine at C4 was part of the core structure for a series of FtsZ inhibitors with antibacterial activity. | FtsZ |

| 6-bromo-1H-indazoles | C6 | The bromo-indazole core was used to synthesize 1,2,3-triazole analogues with antimicrobial properties. | Bacterial enzymes |

Role of the Dihydroindazole Ring System in Ligand-Target Binding Interactions

The dihydroindazole ring system forms the structural core of this compound and is fundamental to its interaction with biological targets. This bicyclic heterocyclic system provides a rigid scaffold that correctly orients the substituents for optimal binding to a receptor or enzyme active site. The nitrogen atoms within the indazole ring can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the binding pocket.

Mechanisms of Antimicrobial and Antitubercular Activity at the Cellular or Molecular Level

Indazole derivatives have been the subject of significant research for their potential as antimicrobial and antitubercular agents. The mechanisms of action for these compounds can vary depending on their specific structure and the target organism.

The antimicrobial activity of indazole-containing compounds is often attributed to their ability to inhibit essential bacterial enzymes. For example, some novel 4-bromo-1H-indazole derivatives have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to a blockage of cytokinesis and ultimately bacterial cell death. nih.gov Other indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov By targeting these fundamental cellular processes, indazole compounds can exhibit potent antibacterial effects.

In the context of antitubercular activity, indazole derivatives have been shown to target key pathways in Mycobacterium tuberculosis. One important target is glutamate racemase, an enzyme involved in the synthesis of the bacterial cell wall. nih.gov Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial lysis. Another potential mechanism of action for some indazole-related compounds is the inhibition of enoyl-acyl carrier protein reductase (InhA), an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.netnih.gov

The following table summarizes some of the known antimicrobial and antitubercular mechanisms of action for indazole derivatives.

| Mechanism of Action | Target Enzyme/Process | Effect on Microorganism | Compound Class |

| Inhibition of Cell Division | Filamentous temperature-sensitive protein Z (FtsZ) | Blocks bacterial cell division, leading to cell death. | 4-bromo-1H-indazole derivatives nih.gov |

| Inhibition of DNA Replication | Bacterial DNA Gyrase | Prevents DNA replication and repair. | Indazole derivatives nih.gov |

| Disruption of Cell Wall Synthesis | Glutamate Racemase | Inhibits peptidoglycan synthesis, compromising cell wall integrity. | Indazole derivatives nih.gov |

| Inhibition of Mycolic Acid Synthesis | Enoyl-acyl carrier protein reductase (InhA) | Disrupts the synthesis of the mycobacterial cell wall. | Indole (B1671886) and indazole derivatives researchgate.netnih.gov |

Advanced Applications in Chemical Synthesis As Building Blocks

Utilization of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in the Construction of Complex Heterocyclic Systems

Halogenated indazoles, such as those bearing bromine atoms, are highly valuable precursors in organic synthesis due to their capacity to undergo a variety of cross-coupling reactions. rsc.orgnih.gov The presence of two bromine atoms, as in a 3,5-dibromo-1H-indazole, offers the potential for sequential and regioselective functionalization, enabling the construction of complex heterocyclic systems. thieme-connect.de

The differential reactivity of the halogen atoms at the C3 and C5 positions can be exploited in palladium-catalyzed reactions like the Sonogashira and Suzuki couplings. thieme-connect.de For instance, the iodine atom at the C3 position of a dihaloindazole is typically more reactive than a bromine atom at the C5 position. This allows for a regioselective Sonogashira coupling at C3 at ambient temperatures. Subsequent heating and the addition of a phosphine (B1218219) ligand can then facilitate a second coupling reaction at the C5 position. thieme-connect.de This stepwise approach allows for the introduction of different substituents onto the indazole core, leading to the synthesis of highly functionalized and complex molecules.

Table 1: Regioselective Cross-Coupling Reactions of Dihaloindazoles

| Reaction Type | Position of Initial Reaction | Catalyst/Conditions for Initial Reaction | Position of Second Reaction | Catalyst/Conditions for Second Reaction |

| Sonogashira Coupling | C3 (with Iodine) | Pd catalyst, ambient temperature | C5 (with Bromine) | Heat, PPh₃ addition |

| Suzuki Coupling | C3 (with Iodine) | Pd(PPh₃)₄, NaHCO₃, heat | C5 (with Bromine) | Further functionalization possible |

This table illustrates the principle of sequential functionalization based on the differential reactivity of halogens at different positions of the indazole ring. thieme-connect.de

This strategic, sequential functionalization of dihaloindazoles is a powerful method for building complex heterocyclic systems that are otherwise difficult to access. thieme-connect.de

Role of Indazole-Derived Intermediates (e.g., Azolylmethanols) in Organic Synthesis

Indazole-derived intermediates, such as azolylmethanols, play a crucial role in the functionalization of the indazole nucleus. Specifically, (1H-indazol-1-yl)methanol derivatives are key intermediates that can be synthesized from the reaction of indazoles with formaldehyde. nih.govacs.org This reaction typically occurs in an acidic aqueous solution, leading to the formation of N1-CH₂OH derivatives. nih.govacs.org

The formation of these (1H-indazol-1-yl)methanol adducts has been studied in detail, with both 1-substituted and 2-substituted isomers being possible, although the 1-substituted isomer is generally more stable. acs.org These hemiaminal structures can be isolated and characterized, though they may partially decompose back to the starting indazole in boiling water. nih.govacs.org

These azolylmethanol intermediates serve as valuable precursors for further synthetic transformations. The hydroxymethyl group can act as a protecting group or be a point of further functionalization, allowing for the introduction of a wide array of substituents at the N1 position of the indazole ring.

Table 2: Synthesis of (1H-Indazol-1-yl)methanol Derivatives

| Starting Indazole | Reagent | Conditions | Product |

| 1H-Indazole | Formaldehyde | Aqueous HCl | (1H-Indazol-1-yl)methanol |

| 4-Nitro-1H-indazole | Formaldehyde | Aqueous HCl | (4-Nitro-1H-indazol-1-yl)methanol |

| 5-Nitro-1H-indazole | Formaldehyde | Aqueous HCl | (5-Nitro-1H-indazol-1-yl)methanol |

| 6-Nitro-1H-indazole | Formaldehyde | Aqueous HCl | (6-Nitro-1H-indazol-1-yl)methanol |

This table summarizes the synthesis of various indazolyl-N-methanol derivatives. nih.govacs.org

Development of Indazole-Derived N-Heterocyclic Carbenes (NHCs) in Catalysis

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. Indazole-based NHCs, also known as indazolin-3-ylidenes, represent a newer class of these ligands with unique steric and electronic properties. orgsyn.org These ligands are noted for their strong σ-donating capabilities, which can surpass those of more traditional NHCs. researchgate.net

The synthesis of these sterically hindered indazole-derived NHCs has been achieved through methods like the Cadogan indazole synthesis. orgsyn.org These ligands can be used to form stable complexes with transition metals such as gold and copper. orgsyn.orgchim.it

Gold(I) complexes of indazole-derived NHCs have demonstrated high catalytic activity in reactions such as the hydration of alkynes. researchgate.net Similarly, copper(I)-NHC complexes incorporating an indole (B1671886) skeleton have proven to be effective catalysts for the hydrosilylation of carbonyl compounds and N-arylation reactions. chim.it The development of these indazole-based NHC-metal complexes opens up new avenues for catalytic applications in organic synthesis. orgsyn.orgchim.it

Scaffolds for the Synthesis of Diverse Libraries of Biologically Active Compounds

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbeilstein-journals.orgorganic-chemistry.org This heterocyclic system is a key structural motif in numerous FDA-approved drugs and clinical candidates with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. beilstein-journals.orgrsc.orgnih.gov

The versatility of the indazole scaffold allows for the synthesis of large and diverse libraries of compounds for biological screening. rsc.orgnih.gov By modifying the substituents at various positions on the indazole ring, chemists can fine-tune the pharmacological properties of the resulting molecules. For example, structure-guided drug design has led to the synthesis of 1H-indazole derivatives with potent activity against specific protein kinases, such as epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK). nih.gov

The ability to generate diverse libraries of indazole-based compounds is crucial for the discovery of new therapeutic agents. rsc.orgnih.gov High-throughput synthesis and screening of these libraries have identified lead compounds for a variety of diseases, underscoring the importance of the indazole scaffold in modern drug discovery. rsc.orgnih.gov

Table 3: Examples of Biologically Active Indazole Derivatives

| Compound Class | Biological Target/Activity | Reference |

| 1H-Indazole derivatives | EGFR Kinase Inhibitors | nih.gov |

| 1H-Indazole amide derivatives | ERK1/2 Inhibitors | nih.gov |

| 2-Phenyl-2H-indazole derivatives | Antiprotozoal agents | acs.org |

| Indazole-based compounds | Anticancer agents | rsc.org |

This table provides a selection of indazole derivatives and their associated biological activities.

Future Directions and Emerging Research Avenues for Dihydroindazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies, including Green Chemistry Principles

A major thrust in modern chemistry is the development of environmentally benign synthetic methods. For heterocyclic synthesis, this includes the use of green solvents like water or ionic liquids, microwave-assisted reactions, and solvent-free techniques such as ball milling. rasayanjournal.co.innumberanalytics.commdpi.comtandfonline.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials, aligning with the 12 principles of green chemistry. numberanalytics.comfrontiersin.org The development of catalytic methods that proceed with high atom economy is also a key goal. numberanalytics.com

Advanced Computational Design and Ligand-Based Rational Design for Targeted Molecular Probes

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools in medicinal chemistry. nih.gov Structure-based and ligand-based design strategies are used to create indazole derivatives with high potency and selectivity for specific biological targets, such as protein kinases. scispace.comresearchgate.netnih.gov Molecular docking and molecular dynamics simulations help predict how these molecules will bind to proteins, guiding the synthesis of more effective drug candidates and reducing the need for extensive trial-and-error screening. researchgate.net

Exploration of Undiscovered Mechanistic Pathways in both Synthesis and Biological Activity

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For cycloaddition reactions used to synthesize dihydroindazoles, computational studies using Density Functional Theory (DFT) can elucidate whether a reaction proceeds through a concerted or stepwise pathway and explain observed regio- and stereoselectivity. researchgate.netnumberanalytics.comresearchgate.net Investigating the mechanistic basis of a compound's biological activity is equally important for designing safer and more effective drugs.

Integration of Flow Chemistry and Automation in High-Throughput Indazole Research

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. mdpi.comresearchgate.netnih.gov It allows for enhanced control over reaction parameters like temperature and pressure, improves safety, and facilitates scalability. mdpi.comacs.org When combined with automation, flow synthesis can be used for the rapid production and screening of libraries of indazole derivatives, accelerating the drug discovery process and enabling more efficient optimization of reaction conditions. mdpi.comresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dibromo-3a,7a-dihydro-1H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of indazole precursors using brominating agents (e.g., Br₂ or NBS) under controlled conditions. For example, refluxing in polar aprotic solvents like DMSO (as in analogous triazole syntheses) can improve reaction efficiency . Optimizing parameters such as temperature (80–120°C), solvent choice (DMF, ethanol), and stoichiometric ratios of reagents (e.g., bromine equivalents) is critical. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography can enhance purity .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- 1H/13C-NMR : To identify proton environments and carbon frameworks, focusing on aromatic protons (δ 7–8 ppm) and dihydroindazole backbone signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 225.87 g/mol for related brominated pyrazoles) and isotopic patterns consistent with bromine .

- Elemental Analysis : Matches experimental C/H/N/Br percentages to theoretical values .

Q. What solvent systems are suitable for recrystallizing brominated indazole derivatives, and how do they affect crystal quality?

- Methodological Answer : Polar solvents like ethanol-water mixtures are effective for recrystallization. For example, cooling a hot ethanol solution with gradual water addition promotes slow crystal growth, improving diffraction quality for X-ray studies. Solvent polarity must balance solubility and crystal lattice stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites. For brominated heterocycles, optimizing substituent positions (e.g., electron-withdrawing groups) can enhance electrophilic character, influencing binding to biological targets . Molecular docking studies with enzymes (e.g., kinases) further refine design by simulating ligand-receptor interactions.

Q. What experimental strategies resolve contradictions in reported biological activities of brominated indazoles?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity effects. Strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MTT assays) .

- Purity Verification : Re-test compounds after rigorous purification (HPLC ≥95% purity).

- Meta-Analysis : Systematically compare published data using tools like PRISMA guidelines to identify confounding variables .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion. Use SHELXL for structure refinement, focusing on bromine atom positions and hydrogen-bonding networks. Twinning or disorder in dihydroindazole rings may require high-resolution data (≤1.0 Å) and anisotropic displacement parameter adjustments .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling bromination reactions risks side products (e.g., over-bromination). Mitigation strategies:

- Flow Chemistry : Enhances heat/mass transfer for controlled bromine addition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

Data Analysis & Reproducibility

Q. How should researchers address variability in NMR spectral data for brominated indazoles across studies?

- Methodological Answer : Variability often stems from solvent effects or impurities. Standardize protocols:

- Use deuterated solvents (e.g., DMSO-d₆) with internal references (TMS).

- Report solvent, temperature, and instrument frequency (e.g., 400 MHz) .

Q. What statistical methods validate the reproducibility of biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.